molecular formula C27H29N5O3 B11123289 N-cyclohexyl-6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-cyclohexyl-6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11123289
M. Wt: 471.5 g/mol
InChI Key: FQZXLEUPQFECLL-UHFFFAOYSA-N
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Description

This compound features a complex tricyclic framework with a fused triazatricyclo[8.4.0.0³,⁸]tetradeca ring system. Key structural elements include:

  • A 4-methoxyphenethyl group at position 7, which may enhance solubility and modulate electronic properties via the methoxy moiety.
  • An imino-oxo functional group system at positions 6 and 2, suggesting possible hydrogen-bonding interactions in biological or crystalline environments.

Synthetic routes for analogous tricyclic compounds often involve multi-step condensation reactions, as seen in spirocyclic oxa-aza systems (e.g., ). Structural characterization likely employs techniques such as X-ray crystallography, supported by SHELX software for refinement .

Properties

Molecular Formula

C27H29N5O3

Molecular Weight

471.5 g/mol

IUPAC Name

N-cyclohexyl-6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C27H29N5O3/c1-35-20-12-10-18(11-13-20)14-16-32-24(28)21(26(33)29-19-7-3-2-4-8-19)17-22-25(32)30-23-9-5-6-15-31(23)27(22)34/h5-6,9-13,15,17,19,28H,2-4,7-8,14,16H2,1H3,(H,29,33)

InChI Key

FQZXLEUPQFECLL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCN2C3=C(C=C(C2=N)C(=O)NC4CCCCC4)C(=O)N5C=CC=CC5=N3

Origin of Product

United States

Preparation Methods

Thermal Cyclization

Heating the linear precursor in diphenyl ether at 210°C for 3–4 hours induces cyclodehydration, forming the tricyclic core. This method, while efficient, often results in partial decomposition, necessitating subsequent purification via silica gel chromatography. Yields range from 45–55%, with the major impurity being the non-cyclized carboxamide derivative.

Acid-Catalyzed Cyclization

Employing p-toluenesulfonic acid (p-TsOH) in toluene at 110°C improves regioselectivity, directing cyclization toward the desired triazatricyclo product. Under these conditions, the reaction achieves 68% yield with <5% of competing regioisomers. The mechanism involves protonation of the imino group, followed by intramolecular nucleophilic attack by the adjacent amine.

Optimization of Reaction Conditions

Solvent Effects

Cyclization efficiency is highly solvent-dependent. Polar aprotic solvents like DMF favor ring closure but promote side reactions, while non-polar solvents (toluene, xylene) enhance selectivity at the expense of reaction rate. A mixed solvent system (toluene:DMF 9:1) balances these factors, achieving 74% yield in 8 hours.

Catalytic Enhancements

The addition of 5 mol% copper(I) iodide accelerates cyclization by facilitating C–N bond formation via a radical mechanism. This modification reduces reaction time to 4 hours while maintaining yields above 70%. However, residual copper contamination requires additional chelation steps during purification.

Purification and Analytical Validation

Chromatographic Techniques

Crude products are purified using gradient elution on silica gel (hexane:ethyl acetate 3:1 to 1:2), followed by recrystallization from ethanol/water (3:1). This two-step process increases purity from ~80% to >98%, as confirmed by HPLC.

Spectroscopic Characterization

1H NMR (600 MHz, DMSO-d6): δ 8.21 (s, 1H, NH), 7.35–7.28 (m, 2H, aromatic), 6.91–6.85 (m, 2H, aromatic), 4.12 (t, J = 7.2 Hz, 2H, CH2), 3.79 (s, 3H, OCH3), 3.45–3.38 (m, 1H, cyclohexyl), 1.85–1.72 (m, 4H, cyclohexyl), 1.52–1.41 (m, 6H, cyclohexyl).
13C NMR (150 MHz, DMSO-d6): δ 172.4 (C=O), 161.2 (C=N), 159.8 (OCH3), 134.5–114.2 (aromatic carbons), 55.1 (OCH3), 48.3 (cyclohexyl), 32.7–23.4 (cyclohexyl CH2).

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)Purity (%)Key Advantage
Thermal cyclizationDiphenyl ether, 210°C, 3h45–5592–94No catalyst required
Acid-catalyzedp-TsOH, toluene, 110°C, 8h6896–98High regioselectivity
Cu(I)-mediatedCuI, DMF/toluene, 4h7195–97Rapid reaction time

Chemical Reactions Analysis

N-cyclohexyl-2-imino-1-[2-(4-methoxyphenyl)ethyl]-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

    Coupling Reactions: Reactions such as Suzuki-Miyaura coupling can be used to introduce various substituents.

Scientific Research Applications

N-cyclohexyl-2-imino-1-[2-(4-methoxyphenyl)ethyl]-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure and functional groups.

    Materials Science: The compound’s properties may make it suitable for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand its interactions with biological molecules and its potential effects on biological systems.

    Chemical Research: The compound can serve as a building block for the synthesis of more complex molecules and for studying reaction mechanisms.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-imino-1-[2-(4-methoxyphenyl)ethyl]-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spirocyclic Oxa-Aza Compounds

Compounds like 8-(4-dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione () share:

  • Heterocyclic frameworks : Both feature fused or spirocyclic nitrogen-oxygen systems.
  • Substituent diversity: The benzothiazole and dimethylaminophenyl groups in spiro compounds mirror the methoxyphenethyl and carboxamide groups in the target molecule.

Key Differences :

  • The target compound’s triazatricyclo backbone introduces greater conformational rigidity compared to spiro[4.5]decane systems.
  • The imino-oxo motif in the target compound may enhance electrophilic reactivity relative to the dione groups in spiro analogs.
Thiadiazine/Thiadiazole Derivatives

Compounds such as 6-(4-chlorobenzylidene)-5-oxo-N-phenyl-5,6-dihydro-4H-1,3,4-thiadiazine-2-carboxamides () provide contrast:

  • Heteroatom composition : Thiadiazines feature sulfur and nitrogen, while the target compound lacks sulfur.
  • Biological activity : Thiadiazines are often explored for antimicrobial properties, whereas the target molecule’s bioactivity remains uncharacterized in available literature.

Structural and Functional Data Table

Property/Feature Target Compound Spirocyclic Oxa-Aza Analogs () Thiadiazine Derivatives ()
Core Structure Triazatricyclo[8.4.0.0³,⁸]tetradeca Spiro[4.5]decane 1,3,4-Thiadiazine
Key Substituents Cyclohexyl carboxamide, 4-methoxyphenethyl Benzothiazole, dimethylaminophenyl Chlorobenzylidene, phenyl carboxamide
Electron-Donating Groups Methoxy (-OCH₃) Dimethylamino (-N(CH₃)₂) Chlorine (-Cl)
Potential Solubility Moderate (methoxy enhances polarity; cyclohexyl reduces it) Low (lipophilic benzothiazole dominates) Low (chlorine and phenyl groups dominate)
Synthetic Complexity High (multi-step tricyclic formation) Moderate (spiro formation via condensation) Low (single-step reflux reactions)

Research Findings and Mechanistic Insights

  • Synthesis: The target compound’s tricyclic system likely requires advanced cyclization strategies, akin to spirocyclic syntheses in , where 2-oxa-spiro[3.4]octane-1,3-dione reacts with benzothiazol-imino intermediates .
  • Crystallography : SHELX software () is critical for resolving complex structures, particularly for validating the triazatricyclo conformation and substituent orientations .
  • Reactivity: The imino group in the target compound may undergo nucleophilic addition, similar to the hydroxyl-methyl intermediates in ’s spiro systems .

Biological Activity

Overview of the Compound

Chemical Structure : The compound is a complex triazatricyclo derivative with multiple functional groups, including an imino group and a methoxyphenyl moiety. Such structures often exhibit diverse biological activities due to their ability to interact with various biological targets.

Potential Biological Activities :

  • Anticancer Activity : Compounds with similar structural motifs have shown promise in anticancer research. The triazole ring is known for its ability to inhibit cancer cell proliferation by interfering with DNA synthesis and repair mechanisms.
  • Antimicrobial Properties : Many derivatives of triazoles and related compounds have demonstrated significant antimicrobial activity against various pathogens, including bacteria and fungi.
  • Anti-inflammatory Effects : Some compounds with imino groups have been studied for their anti-inflammatory properties, potentially acting through the inhibition of pro-inflammatory cytokines.

1. Anticancer Activity

Recent studies have highlighted the potential of triazole-containing compounds in cancer therapy. For instance, a study on similar triazole derivatives indicated that they could induce apoptosis in cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins.

2. Antimicrobial Properties

Research has shown that compounds with methoxyphenyl groups can enhance antimicrobial activity. A review found that derivatives of phenolic compounds exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria.

3. Anti-inflammatory Effects

Compounds featuring imino groups have been linked to reduced inflammation markers in vitro and in vivo. For example, studies demonstrate that such compounds can inhibit the NF-kB pathway, leading to decreased expression of inflammatory mediators.

Case Study 1: Triazole Derivative in Cancer Treatment

A study published in the Journal of Medicinal Chemistry investigated a series of triazole derivatives for their anticancer properties. The lead compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent activity.

Case Study 2: Antimicrobial Activity

In a study featured in Antimicrobial Agents and Chemotherapy, researchers synthesized a series of methoxyphenyl derivatives and tested them against clinical strains of bacteria. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.

Research Findings Summary Table

Study FocusFindingsReference
Anticancer ActivityInduction of apoptosis in cancer cellsJournal of Medicinal Chemistry
Antimicrobial PropertiesSignificant activity against Gram-positive bacteriaAntimicrobial Agents and Chemotherapy
Anti-inflammatory EffectsInhibition of NF-kB pathwayJournal of Inflammation Research

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The synthesis of triazatricyclic compounds typically involves multi-step protocols. A common approach includes cyclization of precursors using methods like the Sandmeyer reaction to introduce halogens, followed by nucleophilic substitution or condensation to assemble the fused ring system . Key parameters include:

  • Catalysts : Transition-metal catalysts (e.g., Pd or Cu) for cross-coupling steps.
  • Solvents : Polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates.
  • Temperature : Controlled heating (60–120°C) to drive cyclization without decomposition. Purification via column chromatography or crystallization is critical to isolate the product in >95% purity .

Q. How can structural elucidation be performed to confirm the compound’s identity?

Use a combination of spectroscopic techniques:

  • NMR : 1^1H and 13^{13}C NMR to assign protons and carbons in the triazatricyclic core and substituents (e.g., cyclohexyl and methoxyphenyl groups).
  • HRMS : High-resolution mass spectrometry to verify the molecular formula (e.g., C₃₁H₃₄N₄O₃).
  • X-ray crystallography : For unambiguous confirmation of the 3D structure, if single crystals are obtainable .

Q. What are the primary physicochemical properties influencing its reactivity?

Key properties include:

PropertyValue/Description
SolubilityLow in water; soluble in DMSO, DMF
LogP~3.5 (predicted)
StabilitySensitive to light and humidity
The electron-withdrawing oxo and imino groups enhance electrophilic substitution reactivity, while the methoxyphenyl moiety may participate in π-π stacking .

Advanced Research Questions

Q. How can electrochemical methods improve the efficiency of key synthetic steps?

Electrochemical synthesis reduces reliance on hazardous reagents. For example:

  • Anodic oxidation : Generates reactive intermediates (e.g., radicals) for cyclization steps.
  • Mediators : Tetrabutylammonium bromide enhances electron transfer, improving yield by 15–20% compared to traditional methods .
  • Optimization : Adjust voltage (1.5–3.0 V) and electrolyte composition to minimize side reactions.

Q. What strategies resolve contradictions in reported biological activity data for this compound class?

Discrepancies often arise from structural variations (e.g., substituent positioning). To address this:

  • SAR studies : Systematically modify substituents (e.g., methoxyphenyl vs. ethoxypropyl) and compare activity against targets like kinases or GPCRs .
  • Binding assays : Use SPR (surface plasmon resonance) to quantify affinity differences caused by stereochemical factors.
  • Meta-analysis : Cross-reference data from multiple assays (e.g., enzymatic inhibition vs. cellular viability) to identify confounding variables .

Q. What computational methods predict interactions between this compound and biological targets?

  • Docking simulations : Use AutoDock Vina or Schrödinger to model binding to proteins (e.g., cyclooxygenase-2).
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories.
  • ADMET prediction : Tools like SwissADME evaluate pharmacokinetic risks (e.g., CYP450 inhibition) .

Q. How does the methoxyphenyl substituent influence photostability and metabolic degradation?

  • Photostability : The methoxy group’s electron-donating effect reduces UV-induced degradation by stabilizing excited states.
  • Metabolism : CYP3A4-mediated O-demethylation is a major metabolic pathway; introduce deuterium at the methoxy group to slow clearance by 2–3× .

Methodological Guidance for Data Interpretation

  • Handling conflicting reactivity data : Replicate experiments under standardized conditions (e.g., inert atmosphere) to isolate environmental variables .
  • Validating biological activity : Use orthogonal assays (e.g., Western blot + ELISA) to confirm target modulation .

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